molecular formula C4H5IO B14468212 1-Iodo-1-methoxypropadiene CAS No. 72610-28-7

1-Iodo-1-methoxypropadiene

Cat. No.: B14468212
CAS No.: 72610-28-7
M. Wt: 195.99 g/mol
InChI Key: KYHWKJRHMOLJRT-UHFFFAOYSA-N
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Description

1-Iodo-1-methoxypropadiene is an organic compound characterized by the presence of an iodine atom and a methoxy group attached to a propadiene backbone

Preparation Methods

The synthesis of 1-Iodo-1-methoxypropadiene typically involves the reaction of propadiene with iodine and methanol under controlled conditions. One common method includes the use of iodine and a base such as sodium hydroxide to facilitate the iodination process. The reaction is carried out in a solvent like methanol, which also acts as a source of the methoxy group. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Chemical Reactions Analysis

1-Iodo-1-methoxypropadiene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of methoxypropadiene. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various reducing agents. .

Scientific Research Applications

1-Iodo-1-methoxypropadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-1-methoxypropadiene involves its interaction with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the methoxy group can act as an electron-donating group, influencing the reactivity of the compound. The pathways involved in its reactions include nucleophilic substitution and oxidative addition .

Comparison with Similar Compounds

1-Iodo-1-methoxypropadiene can be compared with other halogenated propadienes, such as:

Properties

CAS No.

72610-28-7

Molecular Formula

C4H5IO

Molecular Weight

195.99 g/mol

InChI

InChI=1S/C4H5IO/c1-3-4(5)6-2/h1H2,2H3

InChI Key

KYHWKJRHMOLJRT-UHFFFAOYSA-N

Canonical SMILES

COC(=C=C)I

Origin of Product

United States

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